molecular formula C71H99N19O15S B12416514 H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH

H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH

Cat. No.: B12416514
M. Wt: 1490.7 g/mol
InChI Key: DZRUHTLPVFYMDV-YMGLLDFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH is a peptide sequence known as a transferrin receptor targeting peptide. This peptide sequence is composed of twelve amino acids: threonine, histidine, arginine, proline, proline, methionine, tryptophan, serine, proline, valine, tryptophan, and proline. It is commonly referred to as T12 and has been widely studied for its ability to target transferrin receptors, which are involved in cellular iron trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin support. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids in the desired sequence. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In an industrial setting, the production of This compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH involves its binding to transferrin receptors (TfR) on the cell surface. Upon binding, the peptide-receptor complex is internalized via endocytosis. This allows the peptide to deliver conjugated therapeutic agents or imaging probes into the cells. The high affinity of the peptide for transferrin receptors ensures selective targeting of cells that overexpress these receptors, such as cancer cells .

Comparison with Similar Compounds

H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH: can be compared with other transferrin receptor targeting peptides, such as:

The uniqueness of This compound lies in its high affinity for transferrin receptors and its potential for targeted drug delivery, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C71H99N19O15S

Molecular Weight

1490.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C71H99N19O15S/c1-38(2)58(65(99)84-51(67(101)90-28-13-22-56(90)70(104)105)31-41-34-78-46-17-8-6-15-44(41)46)86-63(97)54-20-10-25-87(54)68(102)52(36-91)85-60(94)49(30-40-33-77-45-16-7-5-14-43(40)45)82-59(93)47(23-29-106-4)80-62(96)53-19-11-26-88(53)69(103)55-21-12-27-89(55)66(100)48(18-9-24-76-71(73)74)81-61(95)50(32-42-35-75-37-79-42)83-64(98)57(72)39(3)92/h5-8,14-17,33-35,37-39,47-58,77-78,91-92H,9-13,18-32,36,72H2,1-4H3,(H,75,79)(H,80,96)(H,81,95)(H,82,93)(H,83,98)(H,84,99)(H,85,94)(H,86,97)(H,104,105)(H4,73,74,76)/t39-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+/m1/s1

InChI Key

DZRUHTLPVFYMDV-YMGLLDFPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N9CCC[C@H]9C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCSC)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)N

Origin of Product

United States

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